2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H4ClF3O3S |
|---|---|
Molecular Weight |
260.62 g/mol |
IUPAC Name |
2-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(13,14)5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H |
InChI Key |
OUJHAIGGLVUQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonyl Chloride Formation from Substituted Benzene Precursors
One classical approach involves sulfonation of a trifluoromethyl-substituted phenol derivative followed by chlorination of the sulfonic acid intermediate:
Step 1: Sulfonation
Starting with 2-hydroxy-3-(trifluoromethyl)benzene, sulfonation is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature (0–50 °C) to introduce the sulfonyl chloride group at the 1-position (ortho to the hydroxy group). The reaction conditions are optimized to prevent over-chlorination or sulfonation at undesired positions.Step 2: Isolation and Purification
The crude sulfonyl chloride is purified by recrystallization or column chromatography, ensuring the integrity of the trifluoromethyl group is preserved.
Multi-step Halogenation and Functional Group Transformation Route
An alternative, more elaborate synthetic method involves:
Halogenation and Nitration
Starting from 2-trifluoromethyl-4-nitrobromobenzene, halogenation is performed in sulfuric acid medium at 50–100 °C using halogenating reagents to yield 2-bromo-3-trifluoromethyl-5-nitro-halogenobenzene.Reduction and Diazotization
The nitro group is reduced to an amine, followed by diazotization and subsequent decomposition to replace the amine with a halogen, yielding 2-bromo-3-trifluoromethyl-halobenzene intermediates.Grignard Reaction and Alkylthio Substitution
A Grignard reagent (e.g., isopropyl magnesium chloride) is reacted with the bromo intermediate, followed by reaction with dialkyl disulfides to introduce alkylthio groups.Etherification
The alkylthio-substituted benzene is reacted with 2,2-difluoroethanol under alkaline conditions to form 2-(2,2-difluoroethoxy)-6-trifluoromethyl-benzylsulfide.Chlorination to Sulfonyl Chloride
Finally, chlorination of the benzylsulfide intermediate in acetic acid/water mixture with chlorine gas at 45–55 °C for 1–5 hours yields the sulfonyl chloride product.
This method, although longer, offers high yields (up to 94%) and mild reaction conditions suitable for industrial scale-up.
Detailed Reaction Conditions and Yields
| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Halogenation of 2-trifluoromethyl-4-nitrobromobenzene | Sulfuric acid, halogenating reagent | 50–100 | 1–8 hours | Not specified | Formation of 2-bromo-3-trifluoromethyl-5-nitro-halogenobenzene |
| 2 | Reduction of nitro to amine | Reduction system in solvent A | Ambient | Not specified | Not specified | Formation of 3-halo-4-bromo-5-trifluoromethyl-aniline |
| 3 | Diazotization and decomposition | Hypophosphorous acid/alcohol | Ambient | Not specified | Not specified | Conversion to 2-bromo-3-trifluoromethyl-halobenzene |
| 4 | Grignard reaction with isopropyl magnesium chloride | THF solvent, N2 atmosphere | -25 | 0.5 hour | 90 | Followed by dimethyl disulfide addition |
| 5 | Etherification with 2,2-difluoroethanol | DMMF solvent, alkali present | 0–25 | 12 hours | 91 | Formation of 2-(2,2-difluoroethoxy)-6-trifluoromethyl-benzylsulfide |
| 6 | Chlorination to sulfonyl chloride | Acetic acid/water, chlorine gas | 45–55 | 2 hours | 94 | Final product: 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride |
Analytical and Research Outcomes
Spectroscopic Confirmation : The final product is characterized by NMR (¹H, ¹³C, and ¹⁹F), IR spectroscopy (notably S=O stretching), and mass spectrometry to confirm the presence of the sulfonyl chloride and trifluoromethyl groups.
Purity Assessment : High-performance liquid chromatography (HPLC) is used to confirm purity (>95%). Gas chromatography (GC) is employed to monitor reaction progress and conversion rates during intermediate steps.
Yield Optimization : Reaction parameters such as temperature, time, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Industrial Viability : The described multi-step process has been demonstrated to be scalable with consistent yields and product quality, suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group can activate the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under controlled conditions.
Nucleophilic Substitution: Reagents such as amines or alcohols can be used to replace the sulfonyl chloride group, typically under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
It appears that information regarding the applications of "2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride" is limited within the provided search results. However, the search results do provide some information regarding the properties and synthesis of related compounds.
Chemical Information
- 2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride This compound is listed in PubChem .
- 2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride This is another similar compound with a PubChem CID of 122199042 . Its chemical structure is available .
Synthesis of Related Compounds
- A patent (CN112939818A) describes a synthetic method for 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride . The method involves several steps:
- Reacting 2-trifluoromethyl-4-nitro-bromobenzene in sulfuric acid with a halogenating reagent .
- Reducing the resulting 2-bromo-3-trifluoromethyl-5-nitro-halogenobenzene .
- Diazotizing 3-halo-4-bromo-5-trifluoromethyl-aniline and decomposing the diazotized aniline .
- Performing a Grignard reaction .
- Etherification with 2,2-difluoroethanol .
- Reaction with chlorine to obtain the final product .
- The patent emphasizes a shorter route, mild conditions, and high yield for industrial production .
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity in certain contexts. The sulfonyl chloride group is highly reactive towards nucleophiles, making it a useful intermediate in synthetic chemistry .
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and properties of aromatic sulfonyl chlorides are influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Properties of Selected Sulfonyl Chlorides
*Estimated molecular weight based on formula.
(a) 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
- Reactivity : The chlorine substituent at position 2 increases stability toward hydrolysis compared to hydroxyl groups. The electron-withdrawing -CF₃ at position 4 enhances electrophilicity of the sulfonyl chloride group.
- Applications : Widely used in peptide synthesis and as a precursor for sulfonamide drugs. Kanto Reagents lists it as a key intermediate .
(b) 2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
- Reactivity : The methoxymethoxy group (-OCH₂OCH₃) is electron-donating, reducing sulfonyl chloride reactivity. Steric hindrance may slow nucleophilic substitution.
- Applications : Likely used in controlled reactions requiring delayed activation, such as polymer chemistry .
(c) 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride
- Reactivity : Three -CF₃ groups create a highly electron-deficient aromatic ring, making the sulfonyl chloride extremely reactive. This compound is prone to rapid hydrolysis and sulfonamide formation.
- Applications : Suitable for high-yield, fast reactions in catalysis or fluorinated material synthesis .
(d) 3-Chloro-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride
- Reactivity : The trifluoroethoxy group (-OCH₂CF₃) combines electron-withdrawing (-CF₃) and electron-donating (ether oxygen) effects. This balance moderates reactivity compared to pure -CF₃ analogs.
- Applications: Potential use in medicinal chemistry for synthesizing metabolically stable sulfonamides .
(e) 2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
- Reactivity : The -OH group increases acidity (pKa ~8-10) and enables hydrogen bonding, which may stabilize transition states in nucleophilic substitutions. The -CF₃ group at position 3 further activates the sulfonyl chloride.
- Applications : Ideal for synthesizing hydrophilic sulfonamides, such as URAT1 inhibitors for gout treatment, where polarity enhances bioavailability .
Biological Activity
2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as trifluoromethyl sulfonamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold in drug design.
- Molecular Formula : C7H6ClF3O2S
- Molecular Weight : 242.64 g/mol
- IUPAC Name : 2-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride
- Canonical SMILES : OC1=C(C(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F)O
The biological activity of 2-hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride primarily stems from its ability to act as an enzyme inhibitor. It can mimic natural substrates and bind to the active sites of various enzymes, thus interfering with their normal function. This mechanism is particularly relevant in the context of antibacterial and anticancer activities, where enzyme inhibition can lead to cell death or growth inhibition.
Antibacterial Activity
Research has demonstrated that compounds containing sulfonyl chloride groups exhibit significant antibacterial properties. The presence of the trifluoromethyl group enhances this activity by improving the compound's interaction with bacterial enzymes. Studies have shown that derivatives of benzenesulfonyl chlorides can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| 2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride | 0.39 - 1.56 | MRSA, MSSA |
| Linezolid | 1 | MSSA |
| Linezolid | 2 | MRSA |
The minimum inhibitory concentration (MIC) values indicate that this compound is comparably effective against strains resistant to standard antibiotics, such as linezolid .
Anticancer Activity
In addition to its antibacterial properties, 2-hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride has shown potential in cancer therapy. It has been observed to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the inhibition of anti-apoptotic proteins like Bcl-2. The structure-activity relationship (SAR) studies suggest that modifications at the para and meta positions significantly affect its cytotoxicity.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those with trifluoromethyl groups. The results indicated that compounds with trifluoromethyl substitutions had enhanced potency against MRSA strains, demonstrating a clear correlation between structural modifications and biological activity .
Study 2: Anticancer Mechanisms
Another research focused on the anticancer properties of sulfonamide derivatives, highlighting that 2-hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride effectively inhibited cell growth in A-431 and Jurkat cell lines. The compound induced apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride?
- Methodological Answer : The compound is typically synthesized via sulfonation of the parent aromatic system, followed by chlorination. A common approach involves reacting 2-hydroxy-3-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions (0–5°C) to form the sulfonic acid intermediate, which is then treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. Purification is achieved via recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel with a gradient of ethyl acetate/hexane .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Handling : Use corrosion-resistant gloves (nitrile or neoprene), safety goggles, and a fume hood due to its reactivity and corrosive nature. Avoid contact with moisture, as hydrolysis generates HCl and sulfonic acids.
- Storage : Store in airtight, moisture-proof containers under inert gas (argon or nitrogen) at –20°C. Desiccants like molecular sieves should be included to prevent degradation. Compatibility testing of storage materials (e.g., glass or PTFE) is critical .
Q. What spectroscopic techniques are recommended for characterizing this sulfonyl chloride?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the aromatic proton environment and trifluoromethyl group (δ ~110–120 ppm for ¹³C-F coupling).
- FT-IR : Identify S=O stretching vibrations (1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) and O–H (if present, ~3200 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) and isotopic patterns for chlorine .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of sulfonamide derivatives using this reagent?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates. Pyridine or DMAP can act as both base and catalyst to neutralize HCl and accelerate sulfonamide formation .
- Temperature Control : Reactions are often performed at 0°C initially to minimize side reactions (e.g., hydrolysis), then warmed to room temperature. For sluggish reactions, heating to 30–50°C under reflux may be necessary.
- Workup : Quench excess reagent with ice-cold water, followed by extraction with DCM. Purify via reverse-phase HPLC (C18 column, MeCN/water gradient) to isolate products from unreacted starting material .
Q. What strategies mitigate side reactions during nucleophilic substitutions with this sulfonyl chloride?
- Methodological Answer :
- Moisture Exclusion : Use rigorously dried solvents and Schlenk-line techniques to prevent hydrolysis.
- Competitive Reactivity : For amines with low nucleophilicity, activate the sulfonyl chloride with a catalytic amount of DMAP or Hünig’s base.
- Byproduct Management : Add scavengers (e.g., molecular sieves) to absorb HCl, reducing acid-catalyzed degradation. Monitor reaction progress via TLC or LC-MS to terminate before side products dominate .
Q. How is this compound applied in the design of enzyme inhibitors, such as URAT1?
- Methodological Answer :
- Targeted Modifications : The sulfonyl chloride reacts with primary or secondary amines (e.g., anilines or heterocyclic amines) to form sulfonamide pharmacophores. For URAT1 inhibitors, coupling with 4-amino-2-(trifluoromethyl)benzonitrile yielded potent analogs via a two-step protocol: (1) sulfonylation in pyridine at 30°C, (2) purification via reverse-phase chromatography. Bioactivity assays (IC₅₀) confirmed nanomolar inhibition .
- Structure-Activity Relationship (SAR) : Vary substituents on the aromatic ring to modulate lipophilicity and binding affinity. For example, electron-withdrawing groups (e.g., CF₃) enhance metabolic stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for sulfonamide syntheses?
- Methodological Answer :
- Variable Sensitivity : Yields depend on amine nucleophilicity and steric hindrance. For example, quinolin-3-amine gave 37% yield due to steric effects, while 4-cyanoaniline achieved 51% under similar conditions .
- Reagent Purity : Ensure sulfonyl chloride is freshly distilled or recrystallized. Impurities (e.g., residual HCl) can deactivate amines.
- Scale Considerations : Microscale reactions (<1 mmol) often report lower yields due to handling losses. Optimize at 5–10 mmol scale before scaling further .
Safety and Compliance
Q. What are the critical regulatory considerations for transporting this compound?
- Methodological Answer :
- Classification : Classified as a corrosive (UN 3261, Packing Group II) under GHS. Include hazard labels (Skin Corrosion 1B) and safety data sheets (SDS) compliant with EC Regulation No. 1272/2008.
- Documentation : Provide LC-MS or NMR data to certify purity >95% for international shipments. Use UN-certified packaging with secondary containment for liquids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
